molecular formula C18H21F3N2O2 B7087928 N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B7087928
M. Wt: 354.4 g/mol
InChI Key: DSBHCEHBRNYBIH-UHFFFAOYSA-N
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Description

N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic compound characterized by its unique adamantyl and trifluoromethyl groups The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s biological activity and stability The trifluoromethyl group is often used in medicinal chemistry to enhance metabolic stability and bioavailability

Properties

IUPAC Name

N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2/c19-13-6-12(14(20)16(24)15(13)21)17(25)23-7-18(22)10-2-8-1-9(4-10)5-11(18)3-8/h6,8-11,24H,1-5,7,22H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBHCEHBRNYBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CNC(=O)C4=CC(=C(C(=C4F)O)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps:

  • Formation of the Adamantyl Amine Intermediate

      Starting Material: Adamantane

      Reaction: Adamantane is nitrated and then reduced to form 2-aminoadamantane.

      Conditions: Nitration is carried out using nitric acid, followed by reduction with hydrogen gas over a palladium catalyst.

  • Formation of the Benzamide Intermediate

      Starting Material: 2,4,5-trifluoro-3-hydroxybenzoic acid

      Reaction: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride.

      Conditions: The reaction is typically performed under anhydrous conditions to prevent hydrolysis.

  • Coupling Reaction

      Reaction: The adamantyl amine is coupled with the acid chloride to form the final benzamide.

      Conditions: This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation of the adamantyl group can lead to the formation of adamantanone derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the benzamide group can yield the corresponding amine.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions can occur at the trifluoromethyl group, potentially forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of adamantyl and trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions between synthetic molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The adamantyl group is known to enhance the stability and bioavailability of drugs, while the trifluoromethyl group can improve metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with enhanced properties. Its unique structure can impart rigidity and stability to polymer chains, making it useful in high-performance materials.

Mechanism of Action

The mechanism of action of N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s pharmacokinetics.

Molecular Targets and Pathways

    Receptors: The compound may interact with sigma receptors, which are involved in various neurological processes.

    Enzymes: It may inhibit or activate specific enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluorobenzamide: Similar structure but lacks the hydroxy group.

    N-[(2-amino-2-adamantyl)methyl]-3-hydroxybenzamide: Similar structure but lacks the trifluoromethyl groups.

Uniqueness

N-[(2-amino-2-adamantyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the presence of both the adamantyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, bioavailability, and binding affinity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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